4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine
Description
4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine is a pyrimidine derivative characterized by a chlorine atom at position 4, an amine group at position 5, and a 1,2-dimethylhydrazinyl substituent at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, serving as core structures in nucleic acids and pharmaceuticals.
Properties
CAS No. |
89850-37-3 |
|---|---|
Molecular Formula |
C6H10ClN5 |
Molecular Weight |
187.63 g/mol |
IUPAC Name |
4-chloro-6-[methyl(methylamino)amino]pyrimidin-5-amine |
InChI |
InChI=1S/C6H10ClN5/c1-9-12(2)6-4(8)5(7)10-3-11-6/h3,9H,8H2,1-2H3 |
InChI Key |
MCLLIXAJYWYIKV-UHFFFAOYSA-N |
Canonical SMILES |
CNN(C)C1=C(C(=NC=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with 1,2-dimethylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, often in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form corresponding azo or azoxy compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce azo, azoxy, or reduced hydrazinyl derivatives .
Scientific Research Applications
4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of pyrimidine derivatives.
Chemical Biology: It is employed in the design and development of chemical probes to study enzyme functions and interactions.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This can result in various biological effects, such as antiproliferative or antimicrobial activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine with related compounds:
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not provided | C₅H₈ClN₅ | Cl, NH₂, 1,2-dimethylhydrazinyl | Hydrazine, amine, chloro |
| 4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine | 88474-31-1 | C₆H₈ClN₃O | Cl, OCH₃, CH₃, NH₂ | Methoxy, methyl, amine, chloro |
| 4,6-Dichloro-5-methoxypyrimidine | Not provided | C₅H₄Cl₂N₂O | Cl (x2), OCH₃ | Dichloro, methoxy |
| 4-Amino-6-chloro-5-methylpyrimidine | 14394-56-0 | C₅H₆ClN₃ | Cl, CH₃, NH₂ | Amine, chloro, methyl |
| 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | Not provided | C₉H₁₄ClN₅ | Cl, NH₂, 4-methylpiperazinyl | Piperazine, amine, chloro |
Key Observations :
- The hydrazinyl group in the target compound distinguishes it from analogs with methoxy (e.g., 88474-31-1 ), methyl, or piperazinyl substituents.
- Chlorine at position 4 is a common feature across these compounds, contributing to electron-withdrawing effects that stabilize the pyrimidine ring and influence reactivity .
Stability and Reactivity
- Hydrazinyl vs. Methoxy Groups : The hydrazinyl group’s nucleophilicity may increase susceptibility to oxidation compared to methoxy-substituted pyrimidines.
- Chlorine Reactivity : Chlorine at position 4 can undergo further substitution (e.g., Suzuki coupling), as seen in 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine () .
Biological Activity
4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a dimethylhydrazine moiety, suggesting possible interactions with various biological targets.
- Molecular Formula : C7H9ClN4
- Molecular Weight : 188.63 g/mol
- CAS Number : 875340-49-1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the dimethylhydrazine group may enhance its reactivity and affinity towards biological targets, potentially leading to inhibition of certain pathways involved in cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary investigations suggest that this compound has antimicrobial effects against certain bacterial strains, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Case Study 1: Antitumor Activity
A study conducted on the effect of this compound on human lung cancer cells (A549) demonstrated significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 12 µM, indicating a potent effect on tumor cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | Mechanism | IC50/MIC |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | Induces apoptosis | 12 µM |
| Antimicrobial | Staphylococcus aureus | Growth inhibition | 32 µg/mL |
| Antimicrobial | Escherichia coli | Growth inhibition | 64 µg/mL |
| Enzyme Inhibition | Specific metabolic enzymes | Competitive inhibition | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
